molecular formula C11H14N2O3 B14839084 3-Cyclopropoxy-4-methoxy-N-methylpicolinamide

3-Cyclopropoxy-4-methoxy-N-methylpicolinamide

Cat. No.: B14839084
M. Wt: 222.24 g/mol
InChI Key: VUGOQAZFUPTMLV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group at the 3-position, a methoxy group at the 4-position, and an N-methyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylpicolinamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-methoxy-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)9-10(16-7-3-4-7)8(15-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

VUGOQAZFUPTMLV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1OC2CC2)OC

Origin of Product

United States

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